3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dihydropyridine core with dimethyl and dicarboxylate substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of the Benzyloxy Phenyl Intermediate: The benzyloxy group is introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Dihydropyridine Core: The intermediate is then subjected to a Hantzsch dihydropyridine synthesis. This involves the condensation of the benzyloxy phenyl intermediate with acetoacetate, formaldehyde, and ammonia under reflux conditions.
Introduction of Dimethyl and Dicarboxylate Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a calcium channel blocker and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and as an antihypertensive agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar pharmacological effects.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the benzyloxy group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. This structural difference can influence its binding affinity, selectivity, and overall therapeutic profile.
Properties
IUPAC Name |
dimethyl 4-(3-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-26-21(24)18-12-23-13-19(22(25)27-2)20(18)16-9-6-10-17(11-16)28-14-15-7-4-3-5-8-15/h3-13,20,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBZVHUYOBFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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